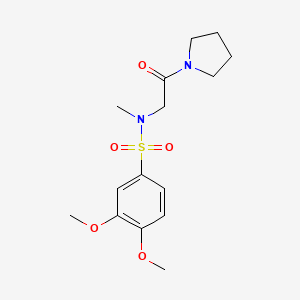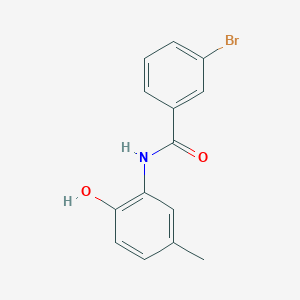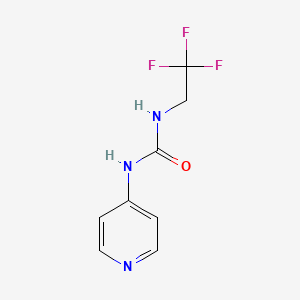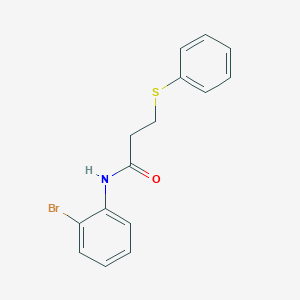
N-(2-bromophenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-3-(phenylthio)propanamide, commonly known as BPTP, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as arylamides and has been studied for its ability to modulate the activity of certain proteins in the body.
作用機序
BPTP works by binding to the active site of certain proteins and inhibiting their activity. Specifically, it has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream targets of CK2, which can affect various cellular processes. BPTP has also been shown to bind to the DNA-binding domain of c-Myc and inhibit its transcriptional activity, leading to a decrease in the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the expression of inflammatory cytokines in vitro and in vivo. In animal models, BPTP has been shown to have neuroprotective effects and improve cognitive function. Additionally, BPTP has been shown to have anti-tumor effects in vivo, making it a potential treatment for cancer.
実験室実験の利点と制限
One advantage of using BPTP in scientific research is its high purity and availability. The synthesis method has been optimized for high yield and purity, making it easy to obtain for research purposes. Additionally, BPTP has been shown to have a high affinity for its target proteins, making it a potent inhibitor. However, one limitation of using BPTP is its potential off-target effects. Because it binds to the active site of certain proteins, it may also inhibit the activity of other proteins that share a similar active site. Additionally, BPTP may have different effects in different cell types, making it important to carefully consider the experimental design when using BPTP in research.
将来の方向性
There are several future directions for research on BPTP. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects. Additionally, BPTP may have potential applications in neurological disorders, such as Alzheimer's disease, where it has been shown to have neuroprotective effects. Further studies are needed to determine the mechanism of action of BPTP in these diseases and to identify potential therapeutic targets. Finally, BPTP may have potential applications in inflammation and autoimmune diseases, where it has been shown to have anti-inflammatory properties. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects.
合成法
The synthesis of BPTP involves the reaction of 2-bromobenzoyl chloride with thiophenol in the presence of a base, followed by the reaction of the resulting product with 3-chloropropionyl chloride. The final product is obtained through a purification process using column chromatography. This method has been optimized for high yield and purity, making BPTP readily available for scientific research.
科学的研究の応用
BPTP has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of certain proteins, such as the oncogenic protein c-Myc, which is overexpressed in many types of cancer. BPTP has also been studied for its ability to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. Additionally, BPTP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(2-bromophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGINKGIODXBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
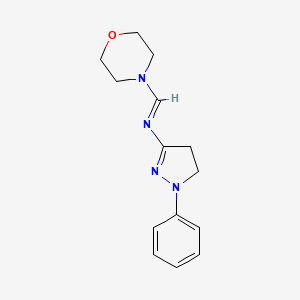
![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)
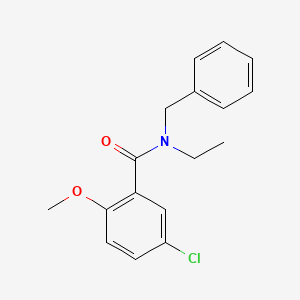
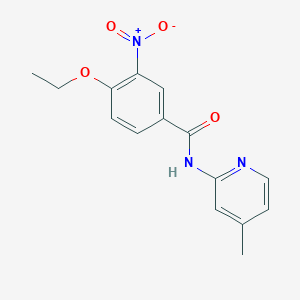
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)
